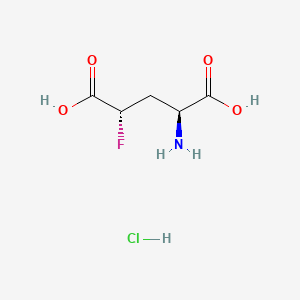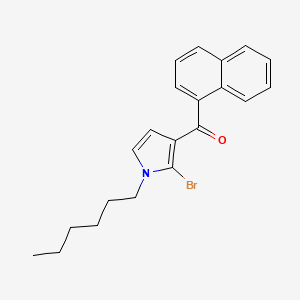
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole involves several steps, typically starting with the formation of the pyrrole ring. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . For the specific synthesis of this compound, the following steps are generally involved:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable precursor with an amine.
Bromination: The pyrrole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Naphthoylation: The brominated pyrrole is then reacted with 1-naphthoyl chloride in the presence of a base to form the final product.
Analyse Des Réactions Chimiques
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide for bromination, 1-naphthoyl chloride for naphthoylation, and various bases and solvents depending on the specific reaction conditions.
Applications De Recherche Scientifique
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole has several applications in scientific research:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: It may be used in the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The exact mechanism of action of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is not well-documented. it is likely that the compound interacts with specific proteins or enzymes, altering their function or activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:
1-Hexyl-3-(1-naphthoyl)pyrrole: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
1-Hexyl-2-chloro-3-(1-naphthoyl)pyrrole: The chlorine atom in this compound may lead to different substitution reactions compared to the bromine atom in this compound.
1-Hexyl-2-bromo-3-(2-naphthoyl)pyrrole: The position of the naphthoyl group may affect the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C21H22BrNO |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |
Clé InChI |
MSEDZAHNPZGMBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
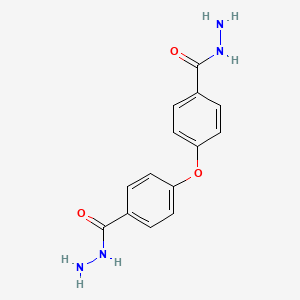
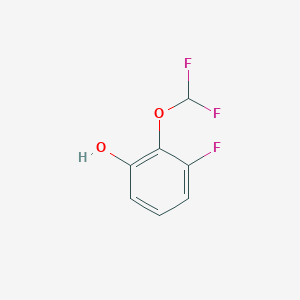

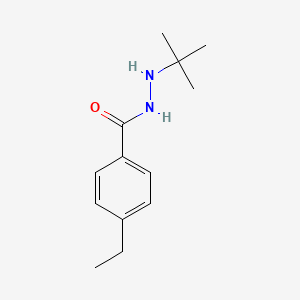
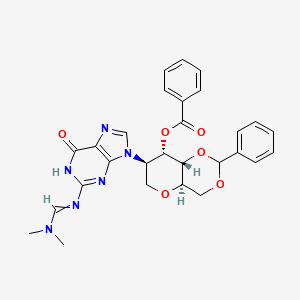
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
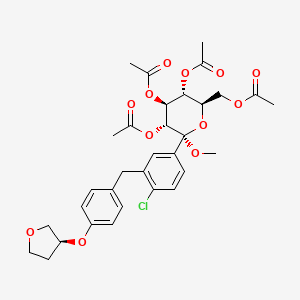
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
